5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Description
The compound 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a 1,3-oxazole derivative featuring a piperazine core substituted with a 2-chlorobenzoyl group and a 3-methylphenyl moiety at the oxazole ring. The 1,3-oxazole scaffold is known for its metabolic stability and versatility in drug design, making this compound a candidate for further pharmacological exploration.
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-15-5-4-6-16(13-15)20-25-19(14-24)22(29-20)27-11-9-26(10-12-27)21(28)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJMKQUIMYGXPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the chlorobenzoyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogues:
Key Observations:
Substituent Effects: The 2-chlorobenzoyl group in the target compound distinguishes it from analogues with 3- or 4-chloro/fluorobenzoyl substitutions. This positional isomerism may influence binding affinity to targets like FABPs or other lipid-metabolism-related proteins .
Biological Implications: Analogues such as 5-(benzylamino)-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile () inhibit FABPs and suppress tumor growth, suggesting that the target compound’s piperazine-linked 2-chlorobenzoyl group could enhance metabolic stability or target engagement . Compounds with ethenyl-phenyl groups (e.g., ) may exhibit improved π-π stacking interactions in hydrophobic binding pockets, though this remains speculative without direct assay data.
Potential Mechanisms of Action
While direct evidence is lacking for the target compound, structurally related molecules suggest plausible mechanisms:
FABP Inhibition : Analogues with benzoyl-piperazine motifs (e.g., ) disrupt fatty acid uptake in the tumor microenvironment (TME), implicating the target compound in lipid metabolism modulation .
Kinase or GPCR Modulation : The piperazine moiety is frequently associated with kinase or G-protein-coupled receptor (GPCR) binding, though specific targets require experimental validation .
Biological Activity
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. The presence of a piperazine ring, an oxazole moiety, and a carbonitrile functional group suggests diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The molecular formula of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is with a molecular weight of approximately 406.86 g/mol. Its structural features include:
| Structural Feature | Description |
|---|---|
| Piperazine Ring | A six-membered ring containing two nitrogen atoms, commonly found in pharmacologically active compounds. |
| Oxazole Moiety | A five-membered heterocyclic ring containing nitrogen and oxygen, known for various biological activities. |
| Carbonitrile Group | A functional group that may enhance lipophilicity and biological activity. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The exact mechanisms can vary based on the target but generally involve:
- Enzyme Inhibition : Compounds with oxazole rings have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus, several derivatives demonstrated potent activity, suggesting that 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile may also possess similar effects .
Anticancer Potential
Oxazole derivatives have been explored for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival . Preliminary data suggest that this compound may inhibit tumor growth by targeting specific oncogenic pathways.
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Compounds containing this ring have been studied for their potential use in treating anxiety and depression by acting on serotonin receptors . The specific interactions of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile with these receptors warrant further investigation.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of various oxazole derivatives against multiple strains. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting the potential of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile in treating resistant infections .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Results showed significant cell death at low concentrations, suggesting that the compound could be further developed as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
